An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5)
An In-depth Technical Guide to 4'-tert-Butyl-4-chlorobutyrophenone (CAS 43076-61-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butyl-4-chlorobutyrophenone, registered under CAS number 43076-61-5, is a halogenated ketone that serves as a pivotal intermediate in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, featuring a reactive ketone and an alkyl chloride, makes it a versatile building block, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information, designed to support researchers and professionals in its effective and safe utilization.
Core Molecular Data
The fundamental molecular properties of 4'-tert-Butyl-4-chlorobutyrophenone are summarized below. This data is critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 238.75 g/mol | [2][3][4] |
| Exact Mass | 238.1124429 Da | [2] |
| Molecular Formula | C₁₄H₁₉ClO | [2][4][5] |
| Melting Point | 47-49 °C | [3] |
Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone via Friedel-Crafts Acylation
The most common and industrially relevant method for the synthesis of 4'-tert-Butyl-4-chlorobutyrophenone is the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobutyryl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-chlorobutyryl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich tert-butylbenzene ring, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring and yields the final product, 4'-tert-Butyl-4-chlorobutyrophenone. The para-substitution is favored due to the steric hindrance of the bulky tert-butyl group.
Experimental Protocol
Materials:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Slowly add a solution of 4-chlorobutyryl chloride in anhydrous dichloromethane to the cooled AlCl₃ suspension via the addition funnel. Following this, add tert-butylbenzene dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4'-tert-Butyl-4-chlorobutyrophenone can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4'-tert-Butyl-4-chlorobutyrophenone.
Applications in Research and Development
4'-tert-Butyl-4-chlorobutyrophenone is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the synthesis of antihistamines such as:
-
Ebastine: Used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4]
-
Terfenadine: One of the first non-sedating antihistamines.[8][9]
-
Fexofenadine: An active metabolite of terfenadine, also a non-sedating antihistamine.[8]
Beyond pharmaceuticals, it also serves as an intermediate in the development of new agrochemicals, including herbicides and fungicides.[1] The presence of the chloroalkyl chain allows for facile nucleophilic substitution reactions, making it a versatile precursor for creating a diverse range of derivatives.[1]
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for analyzing the purity of 4'-tert-Butyl-4-chlorobutyrophenone. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier (such as phosphoric or formic acid) can be employed for this purpose.[5] This method is also scalable for the isolation of impurities in preparative separations.[5]
Safety and Handling
4'-tert-Butyl-4-chlorobutyrophenone is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[10][11][12]
Hazard Classifications:
-
Acute toxicity (oral), Category 4: Harmful if swallowed.[3][11][12]
-
Serious eye damage, Category 1: Causes serious eye damage.[3][11][12]
-
Skin sensitization, Category 1: May cause an allergic skin reaction.[3][11][12]
-
Hazardous to the aquatic environment, Chronic 2: Toxic to aquatic life with long-lasting effects.[3][11]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3][12]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form.[3]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[12]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
In case of skin contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[10][12]
-
If swallowed: Rinse mouth with water and call a poison center or doctor if you feel unwell. Do not induce vomiting.[10][12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[12] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]
Conclusion
4'-tert-Butyl-4-chlorobutyrophenone is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective use in research and development. This guide provides a foundational resource for professionals working with this versatile compound.
References
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Chem-contract.com. (2026, March 16). 4-Tert butyl-4-chlorobutyrophenone (CAS 43076-61-5). [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet - 4'-tert-butyl-4-chlorobutyrophenone. [Link]
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PubChem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone. National Center for Biotechnology Information. [Link]
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SIELC Technologies. (2018, February 16). 4'-Tert-butyl-4-chlorobutyrophenone. [Link]
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PMC Isochem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone. [Link]
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PureSynth. (n.d.). 4-Tert-Butyl-4-Chlorobutyrophenone 95.0%(GC). [Link]
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The Friedel-Crafts Reaction. (2014, February 27). The Friedel-Crafts Reaction. [Link]
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